molecular formula C3H3N2O2+ B14287668 2-Carboxyethene-1-diazonium CAS No. 137433-93-3

2-Carboxyethene-1-diazonium

Cat. No.: B14287668
CAS No.: 137433-93-3
M. Wt: 99.07 g/mol
InChI Key: WZSPFWIGMZWWEM-UHFFFAOYSA-O
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Description

2-Carboxyethene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxyethene-1-diazonium typically involves the diazotization of an amino acid precursor. The process begins with the reaction of an amino acid with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The reaction conditions usually require low temperatures to stabilize the diazonium ion formed during the process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, ensuring high yields and purity of the diazonium salt. The use of automated systems also minimizes the risk of decomposition, which is a common issue with diazonium compounds.

Chemical Reactions Analysis

Types of Reactions

2-Carboxyethene-1-diazonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI).

    Coupling Reactions: These reactions often involve phenols or aromatic amines as coupling partners.

Major Products

Mechanism of Action

The mechanism of action of 2-Carboxyethene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, readily reacting with nucleophiles to form new chemical bonds. In coupling reactions, the diazonium ion forms a nitrogen-nitrogen double bond with an aromatic compound, resulting in the formation of azo compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carboxyethene-1-diazonium is unique due to the presence of the carboxyethene group, which imparts different reactivity compared to other diazonium salts. This unique structure allows for specific applications in the synthesis of carboxylated azo compounds and the functionalization of biomolecules and nanomaterials .

Properties

CAS No.

137433-93-3

Molecular Formula

C3H3N2O2+

Molecular Weight

99.07 g/mol

IUPAC Name

3-hydroxy-3-oxoprop-1-ene-1-diazonium

InChI

InChI=1S/C3H2N2O2/c4-5-2-1-3(6)7/h1-2H/p+1

InChI Key

WZSPFWIGMZWWEM-UHFFFAOYSA-O

Canonical SMILES

C(=C[N+]#N)C(=O)O

Origin of Product

United States

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